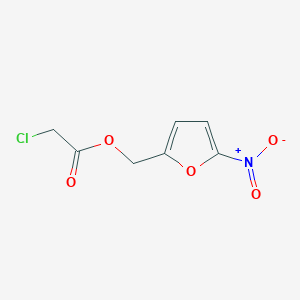
(5-Nitrofuran-2-yl)methyl 2-chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Nitrofuran-2-yl)methyl 2-chloroacetate: is a chemical compound with the molecular formula C₇H₆ClNO₅. It is a derivative of furan, a heterocyclic organic compound, and contains both nitro and chloro functional groups. This compound is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Nitrofuran-2-yl)methyl 2-chloroacetate typically involves the esterification of (5-nitrofuran-2-yl)methanol with chloroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to achieve the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (5-Nitrofuran-2-yl)methyl 2-chloroacetate can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding amides or thioesters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Ammonia (NH₃) or primary amines for amide formation; thiols (RSH) for thioester formation.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Amides or thioesters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (5-Nitrofuran-2-yl)methyl 2-chloroacetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of nitro and chloro functional groups on biological systems. It can be used in the development of bioactive molecules and as a probe in biochemical assays .
Medicine: Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to impart specific properties such as enhanced durability or resistance to degradation .
Mecanismo De Acción
The mechanism of action of (5-Nitrofuran-2-yl)methyl 2-chloroacetate involves its interaction with biological molecules through its nitro and chloro functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, modifying the structure and function of target molecules .
Molecular Targets and Pathways:
Nitro Group: Reduction to reactive intermediates that can interact with DNA, proteins, and other cellular components.
Chloro Group: Nucleophilic substitution reactions with biomolecules, potentially altering their activity and function.
Comparación Con Compuestos Similares
(5-Nitrofuran-2-yl)methanol: Similar structure but lacks the chloroacetate group.
2-Chloroacetylfuran: Contains the furan and chloroacetate groups but lacks the nitro group.
Nitrofurantoin: A well-known nitrofuran antibiotic with a different functional group arrangement.
Uniqueness: (5-Nitrofuran-2-yl)methyl 2-chloroacetate is unique due to the presence of both nitro and chloro functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
6628-60-0 |
|---|---|
Fórmula molecular |
C7H6ClNO5 |
Peso molecular |
219.58 g/mol |
Nombre IUPAC |
(5-nitrofuran-2-yl)methyl 2-chloroacetate |
InChI |
InChI=1S/C7H6ClNO5/c8-3-7(10)13-4-5-1-2-6(14-5)9(11)12/h1-2H,3-4H2 |
Clave InChI |
KRWLBDULKGWLPN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)[N+](=O)[O-])COC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B12914525.png)
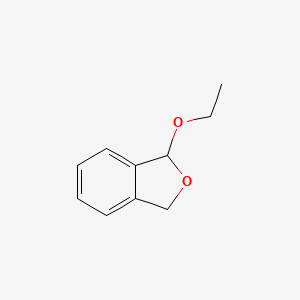
![6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B12914538.png)
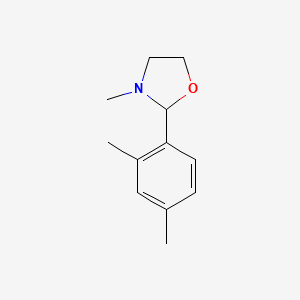
![4-Piperidinol, 1-[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-](/img/structure/B12914550.png)
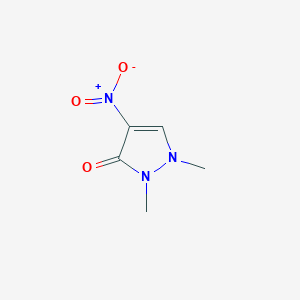
![2-Hydroxy-1,9-dimethoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid](/img/structure/B12914562.png)
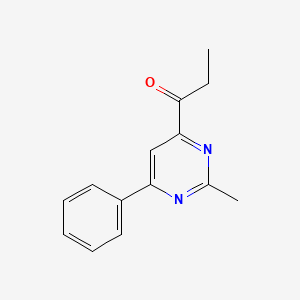
![5-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12914573.png)
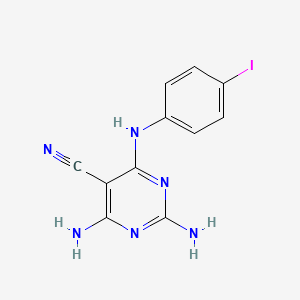
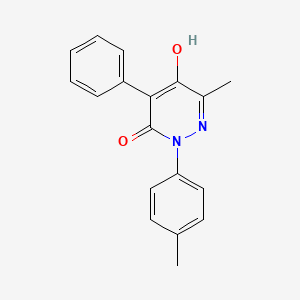
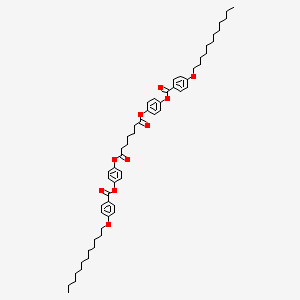
![Cyclohepta[b]pyrrole, 2-chloro-](/img/structure/B12914603.png)
